TCO-PEG4-TCO

Description

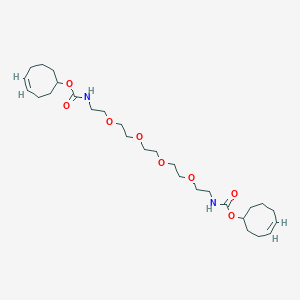

TCO-PEG4-TCO (trans-cyclooctene-PEG4-trans-cyclooctene, CAS: 2243569-23-3) is a homobifunctional bioorthogonal reagent featuring two reactive TCO groups connected by a tetraethylene glycol (PEG4) chain. With a molecular weight of ~540.7 g/mol (C₂₈H₄₈N₂O₈) and purity ≥95%, it is highly soluble in aqueous and organic solvents (e.g., DMSO, DMF, water) . The TCO groups enable rapid, strain-promoted inverse electron-demand Diels-Alder (SPIEDAC) reactions with tetrazines, while the PEG4 spacer enhances solubility, reduces steric hindrance, and improves biocompatibility . Applications include PROTAC synthesis, molecular crosslinking, and biomolecule labeling .

Properties

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48N2O8/c31-27(37-25-11-7-3-1-4-8-12-25)29-15-17-33-19-21-35-23-24-36-22-20-34-18-16-30-28(32)38-26-13-9-5-2-6-10-14-26/h1-3,5,25-26H,4,6-24H2,(H,29,31)(H,30,32)/b3-1+,5-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDVUVLAIKSQGP-MGBLWKCQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)OC2CCCC=CCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CC/C=C/C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)OC2CC/C=C/CCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Bioconjugation

Protein Labeling

TCO-PEG4-TCO is extensively used for labeling proteins and antibodies. The compound allows for the introduction of fluorescent tags or radiolabels to proteins without compromising their functionality. This application is particularly useful in imaging techniques such as PET (Positron Emission Tomography).

Case Study: Radiolabeling of Antibodies

A study demonstrated the successful 18F-labeling of a single-domain antibody fragment using this compound via the SPIEDAC reaction. The radiochemical yield achieved was 49.7%, showcasing the efficiency of this compound in producing labeled antibodies for imaging purposes .

Drug Delivery Systems

Prodrug Applications

The TCO moiety can be utilized in developing prodrugs that release therapeutic agents upon reaction with tetrazine derivatives. This feature allows for targeted drug delivery, minimizing side effects and enhancing therapeutic efficacy.

Data Table: Prodrug Characteristics

| Prodrug Type | Release Mechanism | Therapeutic Application |

|---|---|---|

| TCO-Linked Prodrugs | Click-to-release with Tz | Cancer therapy |

| TCO-PEG Conjugates | Biodegradable linkages | Antiviral treatments |

Imaging Techniques

Fluorescence Imaging

this compound can be conjugated with fluorescent dyes for real-time imaging of biological processes. This application is critical in studying cellular dynamics and disease progression.

Case Study: In Vivo Imaging

Research utilizing this compound for fluorescence imaging demonstrated its ability to visualize tumor cells in live animal models, providing insights into tumor growth and response to therapies .

Nanoparticle Functionalization

This compound is also employed in the functionalization of nanoparticles for diagnostic and therapeutic applications. By attaching TCO to nanoparticle surfaces, researchers can enhance targeting capabilities through bioorthogonal reactions.

Data Table: Nanoparticle Applications

| Nanoparticle Type | Functionalization Method | Application |

|---|---|---|

| Gold Nanoparticles | TCO conjugation | PET/SPECT tracers |

| Liposomal Systems | PEGylation with TCO | Targeted drug delivery |

Oligonucleotide Modification

This compound can be integrated into oligonucleotides, enabling click chemistry applications that facilitate the study of nucleic acid interactions and functions.

Example: Oligonucleotide Modification

The modification of oligonucleotides with TCO-PEG4 allows for specific labeling at any position within the sequence, enhancing the versatility of nucleic acid-based assays .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares TCO-PEG4-TCO with key analogs:

Key Findings from Research

PEG Chain Length: Shorter PEG chains (e.g., PEG2) reduce steric hindrance but limit solubility and flexibility. This compound balances solubility and steric effects, making it ideal for intracellular applications .

Functional Group Diversity :

- Homobifunctional this compound enables symmetrical crosslinking, critical for PROTACs requiring precise spacing between E3 ligase and target protein binders .

- Heterobifunctional analogs (e.g., TCO-PEG4-Acid, TCO-PEG4-DBCO) allow sequential conjugation. For example, TCO-PEG4-DBCO facilitates orthogonal labeling via TCO-tetrazine and DBCO-azide reactions .

Reaction Kinetics :

- TCO-tetrazine reactions occur rapidly (k ~10⁴ M⁻¹s⁻¹), outperforming DBCO-azide (k ~1–10 M⁻¹s⁻¹) in speed .

- NHS ester-terminated compounds (e.g., TCO-PEG4-NHS Ester) enable stable amide bonds with primary amines but require careful pH control .

Applications: this compound: Used in PROTAC synthesis (e.g., BRD4 degraders) and DNA nanostructure assembly . ICG-TCO: Combines near-infrared imaging with bioorthogonal targeting for real-time tracking in vivo . DOPE-PEG-TCO: Lipid-conjugated variants improve drug delivery efficiency in liposomal systems .

Stability and Handling

Preparation Methods

Core Strategy: Sequential Amide Coupling Using NHS Esters

The most widely reported method involves reacting a PEG4 diamine (NH₂-PEG4-NH₂) with TCO-N-hydroxysuccinimide (NHS) esters. This approach leverages the high reactivity of NHS esters toward primary amines, forming stable amide bonds (Figure 1).

Procedure :

-

TCO-NHS Synthesis :

-

Conjugation to PEG4 Diamine :

-

Purification :

Critical Parameters :

Alternative Pathway: Photochemical Isomerization of cis-Cyclooctene Precursors

For laboratories equipped with flow photoreactors, this compound can be synthesized via photoisomerization of cis-cyclooctene (CCO)-PEG4-CCO (Figure 2).

Procedure :

-

CCO-PEG4-CCO Synthesis :

-

Photoisomerization :

Advantages :

Limitations :

-

Requires specialized equipment.

-

CCO precursors are less commercially accessible.

Optimization of Reaction Conditions

Impact of PEG Spacer Length on Reactivity

While PEG4 is standard, studies comparing PEG0, PEG4, and PEG12 linkers reveal critical trade-offs (Table 1):

| PEG Length | Conjugation Efficiency (%) | Solubility | Steric Hindrance | Reference |

|---|---|---|---|---|

| PEG0 | 65–75 | Low | High | |

| PEG4 | 90–95 | Moderate | Moderate | |

| PEG12 | 85–90 | High | Low |

Key Insight :

PEG4 balances reactivity and solubility, making it ideal for this compound. Longer spacers (e.g., PEG12) reduce steric hindrance but increase hydrophilicity, complicating purification.

Role of Buffer Composition and pH

-

pH 7.5–8.5 : Maximizes NHS ester reactivity while minimizing hydrolysis.

-

Chelating Agents : EDTA (1–5 mM) prevents metal-catalyzed oxidation of TCO.

-

Organic Cosolvents : ≤10% DMSO maintains protein/PEG stability while ensuring TCO-NHS solubility.

Analytical Characterization

Mass Spectrometry

MALDI-TOF spectra of this compound show a dominant peak at m/z 829.3 ([M+H]⁺), consistent with the theoretical mass (C₃₆H₅₂N₂O₈). Side products (e.g., mono-TCO-PEG4) appear as minor peaks at m/z 542.1.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃) :

-

¹³C NMR :

Challenges and Mitigation Strategies

TCO Instability

TCO moieties are prone to oxidation and isomerization. Strategies include:

Purification Difficulties

-

Size-Exclusion Chromatography : Resolves this compound from unreacted TCO-NHS (elution volume: 8–10 mL on PD-10).

-

HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >98% purity.

Applications and Functional Validation

Q & A

Q. What are the key physicochemical properties of TCO-PEG4-TCO that influence its experimental applications?

this compound exhibits solubility in organic solvents such as DCM, DMF, DMSO, and THF, making it suitable for reactions in non-aqueous environments . Its molecular weight (540.69–540.7 g/mol) and PEG4 spacer length are critical for tuning linker flexibility in molecular conjugates. Stability is maintained under dry, cool storage conditions, though prolonged exposure to moisture or heat may degrade the compound .

Q. How is this compound typically employed in PROTAC synthesis?

The compound serves as a heterobifunctional linker, connecting a target protein-binding ligand to an E3 ubiquitin ligase recruiter. The TCO groups enable bioorthogonal "click" reactions with tetrazine-functionalized molecules, while the PEG4 spacer balances solubility and steric flexibility. Experimental protocols often involve stoichiometric optimization to ensure efficient conjugation without aggregation .

Q. What analytical methods are recommended for characterizing this compound purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity (>95%). Mass spectrometry (MS) confirms molecular weight, while nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) validates structural motifs, including the TCO rings and PEG4 chain .

Advanced Research Questions

Q. What strategies optimize the bioorthogonal reaction efficiency between this compound and tetrazine derivatives in complex biological environments?

Reaction kinetics can be enhanced by:

- Adjusting molar ratios (e.g., 1:1.2 TCO:tetrazine) to account of competing hydrolysis.

- Using low-temperature (4°C) or pH-controlled conditions to stabilize tetrazine reactivity.

- Pre-purifying this compound to remove impurities that quench tetrazine fluorescence . Real-time monitoring via fluorescence spectroscopy or HPLC-MS is advised to quantify conjugation efficiency .

Q. How can researchers resolve discrepancies in reported reaction kinetics of this compound under varying experimental conditions?

Systematic studies should isolate variables such as solvent polarity, temperature, and ionic strength. For example, DMSO may accelerate reaction rates compared to aqueous buffers due to reduced steric hindrance. Statistical tools like ANOVA can identify significant factors, while Arrhenius plots model temperature-dependent kinetics .

Q. What experimental design considerations are critical when integrating this compound with live-cell imaging techniques?

Q. How does the PEG4 spacer length impact the efficacy of this compound in protein degradation assays?

Shorter spacers (e.g., PEG2) may limit ternary complex formation in PROTACs, reducing ubiquitination efficiency. Comparative studies using PEG4 vs. PEG8 analogs can quantify degradation rates (e.g., via western blotting for target protein levels) and inform linker design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.